molecular formula C15H21ClN2O2 B13956982 2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester CAS No. 31772-86-8

2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester

Cat. No.: B13956982
CAS No.: 31772-86-8
M. Wt: 296.79 g/mol
InChI Key: HBCOGAOXPUSAQR-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester is a chemical compound with a complex structure It is characterized by the presence of a carbamic acid ester linked to a pyrrolidine ring, with a chlorinated methylphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methylphenyl isocyanate with 1-isopropyl-3-pyrrolidinol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-methylphenyl)carbamic acid 1-methyl-3-pyrrolidinyl ester
  • N-(2-chloro-6-methylphenyl)carbamic acid 1-ethyl-3-pyrrolidinyl ester

Uniqueness

N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester is unique due to its specific structural features, such as the isopropyl group on the pyrrolidine ring. This structural variation can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.

Properties

CAS No.

31772-86-8

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

(1-propan-2-ylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C15H21ClN2O2/c1-10(2)18-8-7-12(9-18)20-15(19)17-14-11(3)5-4-6-13(14)16/h4-6,10,12H,7-9H2,1-3H3,(H,17,19)

InChI Key

HBCOGAOXPUSAQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C(C)C

Origin of Product

United States

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